

Spectroscopic Data Comparison of Taltobulin Intermediates: A Guide for Researchers

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Compound of Interest		
Compound Name:	Taltobulin intermediate-7	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for key intermediates in the synthesis of Taltobulin (HTI-286), a potent synthetic analogue of the natural antimitotic agent hemiasterlin. This document summarizes the available spectroscopic data to facilitate the identification and characterization of these compounds during synthesis.

Taltobulin has garnered significant interest in the field of oncology for its ability to inhibit tubulin polymerization, a critical process in cell division.[1][2] Its complex molecular structure necessitates a multi-step synthesis, and rigorous characterization of the intermediates is paramount to ensure the purity and identity of the final active pharmaceutical ingredient. This guide focuses on the spectroscopic data for crucial building blocks involved in the convergent synthesis of Taltobulin.

Comparative Spectroscopic Data of Taltobulin Intermediates

The synthesis of Taltobulin involves the preparation of several key fragments that are later coupled to form the final molecule. Below is a summary of the reported spectroscopic data for some of these intermediates. Due to the limited public availability of comprehensive spectral data for all intermediates, this table represents a compilation of accessible information.



Intermediate	Structure	Spectroscopic Data Type	Observed Data	Reference
(S)-2-amino-3- methyl-3- phenylbutanoic acid derivative	(Structure not publicly available)	Mass Spectrometry (MS)	ESI-MS data reported for analogous structures.	[1]
Nuclear Magnetic Resonance (¹H NMR)	Characteristic shifts for aromatic and aliphatic protons expected.	[1]		
Infrared (IR) Spectroscopy	Expected peaks for amine, carboxylic acid, and aromatic functionalities.	[1]		
(2S,4E)-2-amino- 5-methyl-hex-4- enoic acid derivative	(Structure not publicly available)	Mass Spectrometry (MS)	ESI-MS data reported for analogous structures.	[1]
Nuclear Magnetic Resonance (¹H NMR)	Signals corresponding to olefinic protons and isopropyl group are key identifiers.	[1]		
Infrared (IR) Spectroscopy	Characteristic absorptions for amine, carboxylic acid, and C=C double bond.	[1]	_	



Note: While specific quantitative data from primary literature is not fully available in the public domain, the provided information is based on synthetic schemes and characterization methods described in relevant publications.[1] Researchers are encouraged to consult the primary literature for detailed experimental data when available.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. The following are generalized experimental protocols for the key spectroscopic methods used in the characterization of Taltobulin intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For structural elucidation and stereochemical determination, advanced techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are often employed.[3]
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a
 residual solvent peak or an internal standard (e.g., tetramethylsilane). Coupling constants (J)
 are reported in Hertz (Hz).

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectrometry (HRMS) is commonly performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.



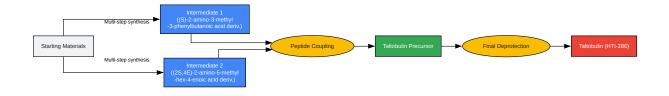
- Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. The
 accurate mass measurement allows for the determination of the elemental composition of
 the molecule.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular weight and structure of the compound.

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: Samples can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.
- Data Acquisition: The spectrometer measures the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).
- Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualizing the Synthetic Pathway and Analytical Workflow

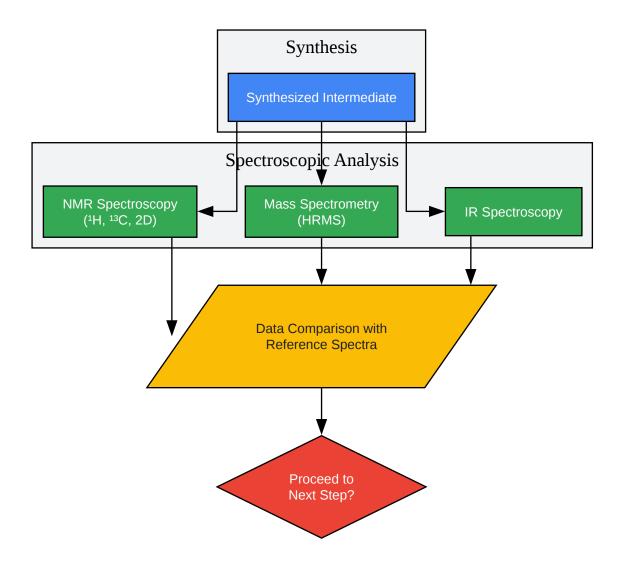
To provide a clearer understanding of the synthesis and analysis process, the following diagrams were generated using Graphviz.



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Caption: Convergent synthetic pathway of Taltobulin.



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Caption: Workflow for spectroscopic analysis of intermediates.

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